Glutaryl-gly-arg-amc hcl
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Overview
Description
5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and oxo groups.
Mechanism of Action
Target of Action
Glutaryl-Gly-Arg-AMC HCL, also known as N-Glutaryl-Gly-Arg-7-amido-4-methylcoumarin hydrochloride, is primarily targeted towards urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in tissue remodeling, inflammation, and tumor metastasis .
Mode of Action
The compound acts as a peptide substrate for uPA . It interacts with uPA, facilitating the conversion of plasminogen to plasmin, a key enzyme involved in fibrinolysis . This interaction results in the modulation of the plasminogen activation system, which is critical for various physiological and pathological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the plasminogen activation system . This system is involved in fibrinolysis, a process that prevents blood clots from growing and becoming problematic. By acting as a substrate for uPA, the compound influences the conversion of plasminogen to plasmin, thereby affecting the overall fibrinolytic activity .
Result of Action
The interaction of this compound with uPA results in the modulation of the plasminogen activation system . This modulation can influence various physiological and pathological processes, including fibrinolysis, tissue remodeling, inflammation, and tumor metastasis .
Biochemical Analysis
Biochemical Properties
Glutaryl-gly-arg-amc hcl is known to be a peptide substrate for the enzyme urokinase plasminogen activator (uPA) . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its interaction with uPA
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with uPA . This interaction leads to changes at the molecular level, potentially influencing enzyme activity, biomolecular binding interactions, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions:
Condensation Reactions: The formation of larger molecules from smaller ones with the elimination of water or other small molecules.
Hydrochloride Formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(diaminomethylideneamino)pentanoic acid
- 2-amino-5-(diaminomethylideneamino)pentanoic acid, butanedioic acid
- 2-amino-5-(diaminomethylideneamino)pentanoic acid, 2,3,4,5,6-pentahydroxyhexanoate
Uniqueness
5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJHBZGTMAWMAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585162 |
Source
|
Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-40-7 |
Source
|
Record name | N-(4-Carboxybutanoyl)glycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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